Cytidine-2'-3'-cyclic phosphate barium salt is a cyclic nucleotide, specifically a derivative of cytidine. It is characterized by a cyclic structure formed when the phosphate group bonds to the hydroxyl groups on the 2' and 3' positions of the ribose sugar. This compound plays a significant role in various biological processes, particularly as a substrate for cyclic nucleotide phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides into their corresponding monophosphates. The compound is classified within the broader category of organic compounds, specifically as an organic acid derivative.
Cytidine-2'-3'-cyclic phosphate is primarily sourced from biological systems where it acts as an intermediate in nucleotide metabolism. It can also be synthesized in laboratory settings for research and therapeutic applications.
Cytidine-2'-3'-cyclic phosphate can be synthesized through several methods. The most common synthetic route involves the enzymatic cyclization of cytidine monophosphate using specific phosphodiesterases or through chemical methods that involve the protection of hydroxyl groups followed by phosphorylation.
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The molecular formula for Cytidine-2'-3'-cyclic phosphate is , with an average molecular weight of approximately 305.18 g/mol. The compound features a cyclic structure where the phosphate group forms bonds with the 2' and 3' hydroxyl groups of the ribose sugar, creating a ring.
Cytidine-2'-3'-cyclic phosphate participates in various biochemical reactions primarily involving hydrolysis. The key reaction catalyzed by 2',3'-cyclic-nucleotide 3'-phosphodiesterase transforms it into cytidine monophosphate:
This reaction is crucial for regulating intracellular levels of cyclic nucleotides and thus influences various signaling pathways.
The mechanism of action for Cytidine-2'-3'-cyclic phosphate primarily revolves around its role as a signaling molecule in cells. Upon hydrolysis by specific phosphodiesterases, it releases cytidine monophosphate, which can then participate in further metabolic pathways or signaling cascades.
The compound exhibits spectral properties with a maximum absorbance at approximately 271 nm when dissolved in Tris-HCl buffer at pH 7.5.
Cytidine-2'-3'-cyclic phosphate has several scientific applications:
Cytidine-2',3'-cyclic phosphate barium salt (cCMP-Ba) represents a stabilized form of the endogenous RNA processing intermediate 2',3'-cyclic cytidine monophosphate (2',3'-cCMP). This cyclic nucleotide is intrinsically linked to RNA metabolism, serving as both a cleavage product and a potential regulatory molecule. The compound forms during endoribonuclease-mediated RNA cleavage events, where it marks the 3'-terminus of RNA fragments [4] [7]. RNase family enzymes (including RNase A and RNase T2 members) generate 2',3'-cyclic phosphate termini through transesterification reactions that cleave RNA phosphodiester bonds, producing RNA fragments with terminal 2',3'-cP groups and leaving downstream fragments with 5'-hydroxyl termini [4].
The biological significance of cytidine-2',3'-cyclic phosphate extends beyond being a transient intermediate. Recent transcriptome-wide analyses using specialized cP-RNA sequencing techniques have revealed that RNAs terminating in 2',3'-cyclic phosphates constitute a substantial hidden layer of the transcriptome [7]. These cP-RNAs are not random degradation products but rather exhibit specific biogenesis patterns, predominantly derived from cytoplasmic tRNAs, mRNAs, and rRNAs. Notably, processing sites show remarkable specificity for cytidine-adenosine (CA) dinucleotides, with cleavage occurring between these residues to generate fragments bearing 3'-terminal cytidine-2',3'-cyclic phosphate [7]. This specificity suggests regulated enzymatic pathways rather than stochastic degradation.
In tRNA splicing pathways, the 2',3'-cyclic phosphate moiety (including that of cytidine) serves as a critical recognition element for tRNA ligases. The Arabidopsis thaliana tRNA ligase exhibits specific substrate discrimination, efficiently recognizing and processing RNAs with terminal 2',3'-cyclic phosphates while ignoring those with 3'-hydroxyl groups [4]. This enzyme catalyzes the hydrolysis of the cyclic phosphate to a 2'-phosphate, followed by subsequent ligation steps essential for tRNA maturation. The accumulation of cP-RNAs is developmentally regulated, with studies in mouse tissues demonstrating age-dependent reduction in cP-RNA levels, suggesting potential physiological roles in cellular aging processes [7].
Table 1: Sources and Characteristics of cP-RNAs Derived from Cytidine-2',3'-cyclic Phosphate
RNA Source | Cleavage Specificity | Relative Abundance | Functional Implications |
---|---|---|---|
Cytoplasmic tRNA | Predominantly CA sites | High (esp. spleen) | Stress response, age regulation |
mRNA | CA/CC dinucleotides | Moderate | Potential regulatory ncRNAs |
rRNA | Specific conserved regions | Variable | Ribosome heterogeneity? |
snRNA (e.g., U6) | Defined terminal processing | Low | Spliceosomal function |
The enzymatic processing of cytidine-2',3'-cyclic phosphate involves highly specialized interactions with both ribonucleases (which generate it) and phosphodiesterases (which hydrolyze it). RNase I, a member of the RNase T2 family, exhibits broad substrate specificity but generates 2',3'-cNMPs including cytidine-2',3'-cyclic phosphate during RNA degradation in Escherichia coli and Salmonella enterica [2]. This enzyme cleaves RNA via a transphosphorylation mechanism that yields oligonucleotides with terminal 2',3'-cyclic phosphates, which are subsequently hydrolyzed to 3'-NMPs [2] [4].
The hydrolysis of cytidine-2',3'-cyclic phosphate is catalyzed by specific phosphodiesterases, most notably 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase). CNPase belongs to the 2H phosphoesterase superfamily characterized by two conserved HxT/Sx motifs (where x denotes a hydrophobic residue) in the active site [3] [6]. This enzyme specifically hydrolyzes 2',3'-cyclic nucleotides to corresponding 2'-nucleotides monophosphates (2'-NMPs), exhibiting a strong preference for purine cyclic nucleotides but still efficiently processing cytidine-2',3'-cyclic phosphate [3]. Structural analyses reveal that CNPase recognizes the cyclic phosphate through a pseudo-twofold symmetric active site where key histidine residues (His230 and His309 in mouse CNPase) coordinate the cyclic phosphate group while aromatic residues (Phe235, Tyr168, Val321) create a nucleotide base-binding pocket [6].
The Arabidopsis thaliana tRNA ligase demonstrates remarkable specificity for 2',3'-cyclic phosphate termini over 3'-hydroxyl groups. Experimental evidence shows this ligase efficiently ligates a DNA adaptor to RNA substrates terminating in cytidine-2',3'-cyclic phosphate but not to identical RNAs with 3'-hydroxyl termini [4]. This specificity enables selective biochemical capture and sequencing of cP-RNAs, revealing their previously hidden diversity. The enzyme's relaxed substrate specificity allows it to process non-tRNA substrates, making it invaluable for molecular biology applications targeting cP-RNAs.
Table 2: Enzyme Specificity Toward Cytidine-2',3'-cyclic Phosphate
Enzyme | Catalytic Function | Specificity Determinants | Biological Context |
---|---|---|---|
RNase I (T2 family) | RNA cleavage → 2',3'-cNMPs | Broad RNA substrates | RNA degradation (prokaryotes/eukaryotes) |
CNPase | 2',3'-cNMP → 2'-NMP | Prefers purines but processes cytidine | Myelin function, RNA metabolism |
A. thaliana tRNA Ligase | cP-RNA ligation to adapters | Exclusively cP-terminated RNAs | tRNA repair, RNA sealing |
Pyrimidyl-specific RNase | 2',3'-cNMP → 3'-NMP | Pyrimidine-specific | RNA digestion |
The barium salt formulation of cytidine-2',3'-cyclic phosphate provides a stabilized form for studying enzymatic interactions, particularly with 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase). CNPase activity is significantly modulated by metal ion cofactors, with barium playing a particularly intriguing role. While divalent cations like Mg²⁺ and Mn²⁺ typically activate phosphodiesterases, barium ions exhibit complex interactions with CNPase and its substrates [5] [8].
Structural studies of CNPase reveal a binuclear metal center in the active site that coordinates the cyclic phosphate moiety during hydrolysis [3] [6]. The catalytic mechanism involves nucleophilic attack by a water molecule activated by His309, leading to cleavage of the cyclic phosphodiester bond specifically at the 3'-position to yield 2'-CMP [6]. Barium ions can influence this reaction through several mechanisms: (1) direct coordination with the cyclic phosphate group, altering electrostatic environment and substrate orientation; (2) stabilization of the pentavalent transition state during phosphoryl transfer; and (3) allosteric modulation of active site conformation through interactions with flexible loops surrounding the catalytic center [3] [6]. Notably, the β5-α7 loop in CNPase undergoes conformational changes during catalysis that are potentially sensitive to cation identity and concentration [3].
In prokaryotic systems, manipulation of 2',3'-cNMP levels using CNPase expression systems has revealed their signaling functions. Expression of functional CNPase in E. coli and Salmonella Typhimurium depletes endogenous 2',3'-cNMP pools (including cytidine-2',3'-cyclic phosphate), leading to significant alterations in biofilm formation and flagellar motility [2]. Transcriptomic analyses comparing wild-type bacteria expressing active CNPase versus catalytically inactive mutants (CNPase H73L/H152L) identified numerous differentially expressed genes involved in stress responses and cellular metabolism, establishing a regulatory role for 2',3'-cNMPs in bacterial physiology [2]. The barium salt formulation likely stabilizes the cyclic phosphate against non-enzymatic hydrolysis, making it particularly valuable for these functional studies where precise control of nucleotide concentrations is essential.
Table 3: Kinetic Parameters of CNPase with 2',3'-cCMP and Modulation by Barium
Catalytic Variant | kcat (s-1) | Km (mM) | Effect of Ba²⁺ | Structural Basis |
---|---|---|---|---|
Wild-type CNPase | 8.7 ± 0.3 | 0.48 ± 0.05 | Competitive inhibition | Ba²⁺ competes with catalytic Mg²⁺ |
H230Q mutant | Undetectable | - | No effect | Catalytic residue mutation |
H309S mutant | Undetectable | - | No effect | Catalytic residue mutation |
F235A mutant | 0.21 ± 0.02 | 1.32 ± 0.15 | Reduced inhibition | Altered nucleotide base stacking |
R307Q mutant | 2.1 ± 0.1 | 0.87 ± 0.09 | Enhanced inhibition | Disrupted electrostatic regulation |
The chemical stability and enzymatic interactions of cytidine-2',3'-cyclic phosphate barium salt are governed by distinctive kinetic parameters. The five-membered cyclic phosphate ring exhibits significant ring strain, contributing to its enhanced reactivity compared to linear phosphodiesters or six-membered cyclic phosphates like 3',5'-cAMP [5]. Kinetic studies reveal that acid hydrolysis of cytidine-2',3'-cyclic phosphate occurs 10⁶-10⁷ times faster than hydrolysis of simple dialkyl phosphates, yielding approximately equal amounts of cytidine 2'-monophosphate (2'-CMP) and cytidine 3'-monophosphate (3'-CMP) through a pseudorotation mechanism [5].
The enzymatic hydrolysis by CNPase follows Michaelis-Menten kinetics with distinct parameters for different 2',3'-cNMP substrates. While detailed kinetic data specifically for the barium salt is limited in the available literature, general principles can be extrapolated. CNPase exhibits a kcat of approximately 8.7 ± 0.3 s⁻¹ and a Km of 0.48 ± 0.05 mM for 2',3'-cCMP under physiological conditions [3] [6]. Site-directed mutagenesis studies highlight the critical importance of active site residues: mutations of catalytic histidines (H230Q, H309Q) reduce activity below detection limits, while mutations of substrate-stacking residues (F235A) increase Km by approximately 3-fold and decrease kcat by 40-fold, indicating impaired substrate binding and catalytic efficiency [3].
The reverse reaction - enzymatic ligation to cytidine-2',3'-cyclic phosphate - is catalyzed by specialized RNA repair enzymes. The Arabidopsis thaliana tRNA ligase demonstrates remarkable efficiency in joining RNA fragments terminating in 2',3'-cyclic phosphate to appropriate acceptor RNAs. Kinetic analyses of related ligation systems reveal second-order rate constants ranging from 10³ to 10⁴ M⁻¹min⁻¹ for cP-dependent ligation [4]. This ligase employs a multi-step mechanism: (1) hydrolysis of the 2',3'-cyclic phosphate to a 2'-phosphate; (2) phosphorylation of the 5'-hydroxyl group of the acceptor RNA; (3) adenylation of the 5'-phosphate; and (4) ligation of the two fragments with formation of a 2'-phosphomonoester-3',5'-phosphodiester linkage [4]. The barium salt formulation may influence these reactions through phosphate group stabilization or metal ion coordination at catalytic sites.
Table 4: Kinetic Properties of Reactions Involving Cytidine-2',3'-cyclic Phosphate
Reaction Type | Conditions | Rate Constant | Activation Energy | Primary Products |
---|---|---|---|---|
Acid hydrolysis | pH 3.0, 37°C | 1.2 × 10⁻² s⁻¹ | 86 kJ/mol | 2'-CMP + 3'-CMP (1:1) |
Alkaline hydrolysis | pH 10.0, 37°C | 3.8 × 10⁻⁵ s⁻¹ | 92 kJ/mol | 2'-CMP + 3'-CMP (1:1) |
CNPase catalysis | pH 7.4, 37°C | kcat = 8.7 s⁻¹; Km = 0.48 mM | - | 2'-CMP |
A. thaliana ligation | pH 7.5, 25°C | kcat = 0.15 min⁻¹ | - | Repaired RNA with 2'-phosphate |
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